molecular formula C13H11BrN2O3S2 B2421782 methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate CAS No. 1008077-68-6

methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate

Cat. No.: B2421782
CAS No.: 1008077-68-6
M. Wt: 387.27
InChI Key: ZCQUPDRQIVTGQA-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole derivatives are a class of heterocyclic compounds that have been the subject of considerable interest in recent years due to their potential as antitumor agents . They contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of an amine with a thionyl chloride to form an isothiocyanate, which is then cyclized with hydrazine to form the thiadiazole ring .


Molecular Structure Analysis

The thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Compounds structurally similar to methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate have shown promising antimicrobial activities, including antibacterial, antifungal, and antituberculosis effects. These activities were assessed using the microbroth dilution technique and included evaluations against Mycobacterium tuberculosis H37Rv (Güzeldemirci & Küçükbasmacı, 2010).

Synthesis and Structural Analysis

Research has focused on synthesizing new functionalized imidazo[2,1‐b]thiazoles and related compounds, analyzing their crystal structures to understand molecular interactions and frameworks. These studies provide insights into the design of molecules with potential pharmaceutical applications (Peterlin-Mašič et al., 2000).

Aldose Reductase Inhibitory Effect

Some derivatives of this compound have been synthesized and evaluated for their aldose reductase inhibitory effect. This enzyme is involved in diabetic complications, making these compounds potential candidates for treating such conditions (Güzeldemirci et al., 2018).

Anticancer Potential

A particular focus has been on the potential anticancer properties of imidazo[2,1-b][1,3]thiazoles. Research includes the development of new methods for assembling these compounds and screening their antitumor activities, with some showing effectiveness against various cancer cell lines (Potikha & Brovarets, 2020).

Antioxidant Properties

New pyrimidine derivatives related to this compound have been synthesized and their antioxidant properties evaluated. These studies are crucial in developing compounds with potential therapeutic applications in oxidative stress-related diseases (Akbas et al., 2018).

Mechanism of Action

The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Future Directions

Given the potential of 1,3,4-thiadiazole derivatives as antitumor agents, future research could focus on the design and development of new compounds in this class with improved efficacy and safety profiles .

Properties

IUPAC Name

methyl 6-(2-bromophenyl)-7-oxo-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S2/c1-19-12(18)11-16-9(6-21-11)10(17)15(13(16)20)8-5-3-2-4-7(8)14/h2-5,9,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQUPDRQIVTGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1N2C(CS1)C(=O)N(C2=S)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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